molecular formula C9H5BrN4 B8387439 8-Bromo-[1,2,4]triazolo[4,3-a]quinoxaline

8-Bromo-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B8387439
M. Wt: 249.07 g/mol
InChI Key: WDJUJUBSCYNVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181264B2

Procedure details

The solution of 7-bromo-2-hydrazinylquinoxaline (200 mg, 0.83 mmol) in triethyl orthoformate (3 mL) was heated to 100° C. for 4 h; after cooling to r.t., the mixture was diluted with ethyl ether, and the precipitate was collected by filtration and dried in vacuo to afford the title product 8-bromo-[1,2,4]triazolo[4,3-a]quinoxaline as yellow solid in 87% yield (180 mg). m/z 251 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8]([NH:12][NH2:13])=[N:9]2)=[CH:4][CH:3]=1.[CH:14](OCC)(OCC)OCC>C(OCC)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8]3[N:9]2[CH:14]=[N:13][N:12]=3)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C2N=CC(=NC2=C1)NN
Name
Quantity
3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2N=CC=3N(C2=C1)C=NN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.